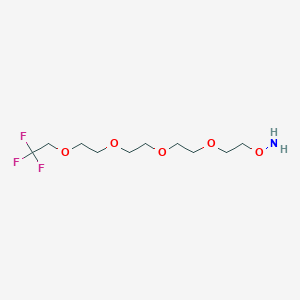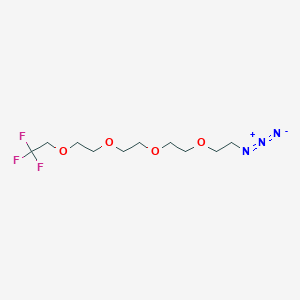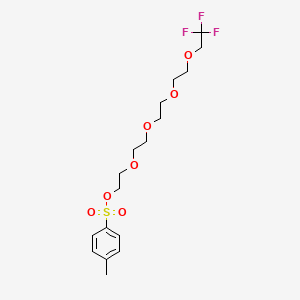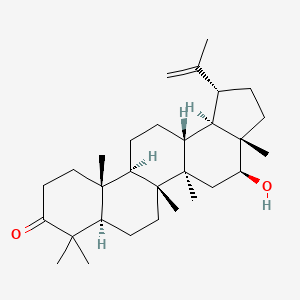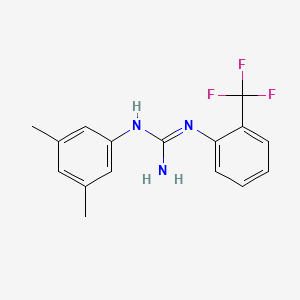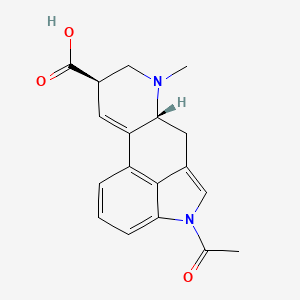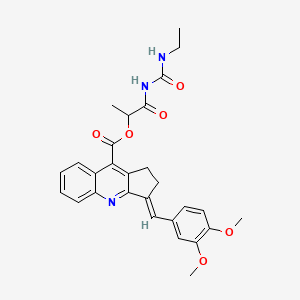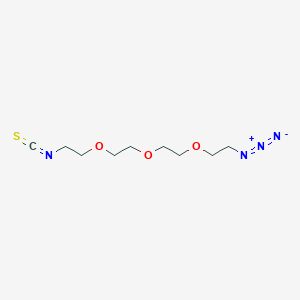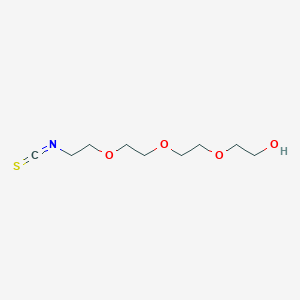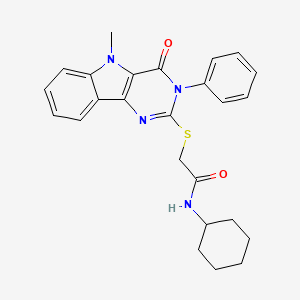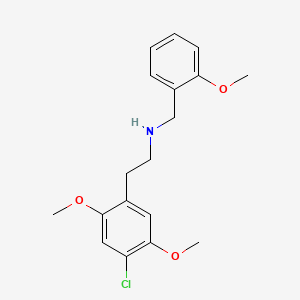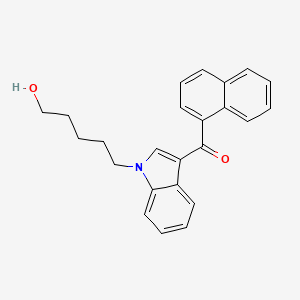
5-OH-JWH-018
Vue d'ensemble
Description
Le métabolite N-(5-hydroxypentyl) de JWH 018 est un métabolite urinaire primaire du JWH 018, un cannabinoïde synthétique présent dans plusieurs mélanges du mélange à base de plantes K2 ou Spice . Ce biomarqueur est également appelé métabolite hydroxy terminal oméga du JWH 018 . Il s'agit d'un étalon de référence analytique classé comme cannabinoïde synthétique .
Applications De Recherche Scientifique
JWH 018 N-(5-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples . The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mécanisme D'action
Target of Action
5-OH-Jwh-018, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
This compound acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with immune response modulation .
Biochemical Pathways
For instance, JWH-018 has been shown to increase the glycolytic flux at the expense of a decrease in the pentose phosphate pathway in Saccharomyces cerevisiae
Pharmacokinetics
Synthetic cannabinoids are generally lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are metabolized in the liver, primarily by cytochrome P450 enzymes, into various metabolites . Some of these metabolites can be more potent and longer-lasting than the parent compound .
Result of Action
The activation of cannabinoid receptors by this compound can lead to various molecular and cellular effects. For instance, it can cause changes in cell signaling, leading to effects such as sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The exact effects can depend on factors such as the specific cell type and the individual’s genetic makeup .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, the presence of other substances (e.g., alcohol or other drugs) can influence its action and efficacy through drug-drug interactions .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La préparation du métabolite N-(5-hydroxypentyl) de JWH 018 implique la monohydroxylation de la chaîne N-alkyle du JWH 018 . Ce processus peut être facilité par des méthodes physiques telles que le vortex, les ultrasons ou un bain-marie chaud pour faciliter la dissolution du composé .
Méthodes de production industrielle
Les méthodes de production industrielle du métabolite N-(5-hydroxypentyl) de JWH 018 ne sont pas largement documentées. le composé est disponible sous forme de matériau de référence certifié en solutions méthanoliques, ce qui indique qu'il est produit et standardisé pour des applications médico-légales et toxicologiques .
Analyse Des Réactions Chimiques
Types de réactions
Le métabolite N-(5-hydroxypentyl) de JWH 018 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé davantage pour former des acides carboxyliques.
Glucuronidation : Dans les échantillons d'urine, ce métabolite est presque complètement glucuronidé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants pour l'oxydation et l'acide glucuronique pour la glucuronidation. Les réactions se produisent généralement dans des conditions physiologiques dans le corps humain .
Principaux produits formés
Les principaux produits formés par ces réactions comprennent les dérivés d'acide carboxylique et les conjugués de glucuronide .
Applications de la recherche scientifique
Le métabolite N-(5-hydroxypentyl) de JWH 018 est principalement utilisé dans la recherche médico-légale et toxicologique. Il sert d'étalon de référence analytique pour la détection et la quantification des cannabinoïdes synthétiques dans les échantillons biologiques . Le composé est également utilisé dans des études portant sur le métabolisme et la pharmacocinétique des cannabinoïdes synthétiques .
Mécanisme d'action
Le métabolite N-(5-hydroxypentyl) de JWH 018 exerce ses effets en se liant avec une forte affinité aux récepteurs de type 2 des cannabinoïdes . Cette activité de liaison est similaire à celle de son composé parent, le JWH 018, qui est un agoniste légèrement sélectif du récepteur cannabinoïde périphérique (CB2) . L'interaction du métabolite avec ces récepteurs est responsable de ses effets pharmacologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 018 : Le composé parent du métabolite N-(5-hydroxypentyl) de JWH 018.
JWH 073 : Un autre cannabinoïde synthétique avec des voies métaboliques similaires.
Unicité
Le métabolite N-(5-hydroxypentyl) de JWH 018 est unique en raison de son hydroxylation spécifique à la chaîne N-alkyle, ce qui le distingue des autres métabolites des cannabinoïdes synthétiques. Cette modification spécifique permet son utilisation comme biomarqueur dans les analyses médico-légales et toxicologiques .
Propriétés
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBAICDASCCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016539 | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-21-2 | |
| Record name | 5-OH-JWH-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-OH-JWH-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



